2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14942574
InChI: InChI=1S/C24H23N3OS/c1-17-8-3-4-9-18(17)14-23-26-21-12-5-6-13-22(21)27(23)16-24(28)25-19-10-7-11-20(15-19)29-2/h3-13,15H,14,16H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C24H23N3OS
Molecular Weight: 401.5 g/mol

2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

CAS No.:

Cat. No.: VC14942574

Molecular Formula: C24H23N3OS

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide -

Specification

Molecular Formula C24H23N3OS
Molecular Weight 401.5 g/mol
IUPAC Name 2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C24H23N3OS/c1-17-8-3-4-9-18(17)14-23-26-21-12-5-6-13-22(21)27(23)16-24(28)25-19-10-7-11-20(15-19)29-2/h3-13,15H,14,16H2,1-2H3,(H,25,28)
Standard InChI Key ZPZBLDXKHMFWFO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)SC

Introduction

2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule belonging to the class of benzimidazole derivatives. This compound is characterized by its complex structure, which includes a benzimidazole moiety and various substituents that enhance its pharmacological properties. The benzimidazole ring system is known for its presence in numerous pharmaceuticals, including antiparasitic and anti-inflammatory agents.

Synthesis and Characterization

The synthesis of 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves several key steps, including manipulating the benzimidazole core. Techniques such as refluxing in organic solvents and purification through recrystallization are commonly used. Spectroscopic methods like NMR and IR are employed to confirm the structure and purity of the final product.

Synthesis Steps:

  • Preparation of Benzimidazole Core: This involves forming the benzimidazole ring system.

  • Attachment of Substituents: The 2-methylbenzyl group and the methylsulfanylphenyl moiety are attached to the benzimidazole core.

  • Formation of Acetamide Moiety: The acetamide group is incorporated into the structure.

Biological Activities and Potential Applications

Benzimidazole derivatives are known for their diverse biological activities, including analgesic and antitumor properties. While specific biological activities of 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide have not been extensively reported, compounds with similar structures have shown promise in medicinal chemistry.

Potential Applications:

  • Antimicrobial Agents: Benzimidazole derivatives have been explored for their antimicrobial properties.

  • Anticancer Agents: Some benzimidazole compounds exhibit anticancer activity, making them candidates for cancer therapy.

Example of Related Benzimidazole Derivatives' Activities:

CompoundMIC (µM) Against Bacterial StrainsIC50 (µM) Against Cancer Cell Line
N11.27 (B. subtilis), 5.08 (S. aureus)>20.31 (HCT116)
N81.43 (E. coli)13.73 (HCT116)
N92.90 (S. aureus)5.85 (HCT116)
N182.89 (S. aureus)4.53 (HCT116)

These data illustrate the antimicrobial and anticancer potential of benzimidazole derivatives, though specific data for 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide are not available .

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